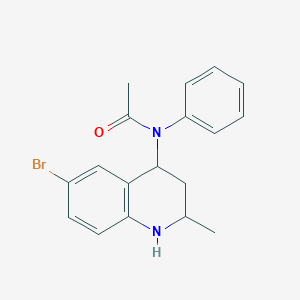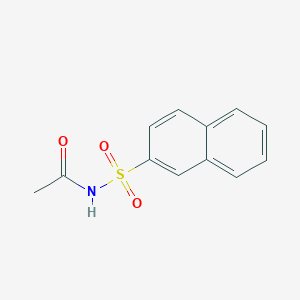
2-hydroxy-N-methyl-3,5-dinitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-hydroxy-N-methyl-3,5-dinitrobenzamide is a chemical compound known for its potential applications in various scientific fields, including chemistry, biology, and medicine. It is characterized by the presence of hydroxyl, methyl, and nitro functional groups attached to a benzamide core. This compound has been studied for its interactions with biological molecules and its potential therapeutic properties.
Métodos De Preparación
The synthesis of 2-hydroxy-N-methyl-3,5-dinitrobenzamide typically involves the direct condensation of benzoic acids and amines. One efficient method reported involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This green and rapid method provides high yields and is considered eco-friendly. The reaction conditions include mild temperatures and the use of ultrasonic irradiation to facilitate the condensation process.
Análisis De Reacciones Químicas
2-hydroxy-N-methyl-3,5-dinitrobenzamide undergoes various chemical reactions, including:
Reduction: Reduction of the nitro groups can be achieved using reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation.
Substitution: The hydroxyl and nitro groups can participate in substitution reactions, where common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can yield amines.
Aplicaciones Científicas De Investigación
2-hydroxy-N-methyl-3,5-dinitrobenzamide has been extensively studied for its potential anticancer properties. It acts as a BH3-mimetic, interacting with antiapoptotic proteins of the Bcl-2 family, which are crucial in regulating apoptosis . This compound has shown promise in disrupting the binding interfaces of pro-apoptotic and anti-apoptotic proteins, making it a potential candidate for cancer chemotherapy .
In addition to its anticancer properties, this compound has applications in:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its interactions with various biological targets.
Medicine: Potential therapeutic agent for cancer treatment.
Mecanismo De Acción
The mechanism of action of 2-hydroxy-N-methyl-3,5-dinitrobenzamide involves its interaction with the BH3-binding grooves of antiapoptotic proteins such as Bcl-2, Bcl-XL, and Mcl-1 . By mimicking the BH3 domain, it disrupts the protein-protein interactions necessary for the survival of cancer cells, thereby inducing apoptosis. This selective binding to antiapoptotic proteins makes it a valuable tool in cancer research and therapy.
Comparación Con Compuestos Similares
2-hydroxy-N-methyl-3,5-dinitrobenzamide can be compared with other BH3-mimetic compounds, such as:
ABT-737: A well-known BH3-mimetic that targets Bcl-2 family proteins.
Navitoclax: Another BH3-mimetic with similar targets but different binding affinities.
What sets this compound apart is its unique binding specificity and differential affinities towards various antiapoptotic proteins . This specificity can be leveraged to design more effective and selective anticancer therapies.
Conclusion
This compound is a compound with significant potential in scientific research and therapeutic applications. Its unique chemical structure and interactions with biological targets make it a valuable tool in the fields of chemistry, biology, and medicine. Further research and development could lead to new and effective treatments for various diseases, particularly cancer.
Propiedades
Fórmula molecular |
C8H7N3O6 |
|---|---|
Peso molecular |
241.16 g/mol |
Nombre IUPAC |
2-hydroxy-N-methyl-3,5-dinitrobenzamide |
InChI |
InChI=1S/C8H7N3O6/c1-9-8(13)5-2-4(10(14)15)3-6(7(5)12)11(16)17/h2-3,12H,1H3,(H,9,13) |
Clave InChI |
QSPIBYNJSHIKHH-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 6-cyano-2-{[(3-methoxy-4-propoxyphenyl)carbonyl]amino}-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12483004.png)

![4-({5-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]furan-2-yl}sulfonyl)morpholine](/img/structure/B12483014.png)
![2-(3-chlorophenoxy)-9,10-dimethoxy-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one](/img/structure/B12483015.png)
![1-(4-{5-[({2-[(2-Chloro-4-nitrophenyl)amino]ethyl}amino)methyl]furan-2-yl}phenyl)ethanol](/img/structure/B12483018.png)
![Ethyl 3-{[(4-ethoxy-3-nitrophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12483023.png)
![2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B12483024.png)
![Ethyl 5-{[(3-chloro-4-ethoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12483035.png)

![1,3-Dichloropropan-2-yl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate (non-preferred name)](/img/structure/B12483038.png)
![2-(7,7-dimethyl-3,5-dioxo-2-phenyl-2,3,4,5,6,7,8,9-octahydro-1H-pyrazolo[3,4-b]quinolin-4-yl)benzoic acid](/img/structure/B12483041.png)
![8-methyl-5H-[1,2,4]triazolo[4,3-b]pyridazin-6-one](/img/structure/B12483047.png)
![2-(benzylsulfanyl)-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B12483058.png)
![2-({[5-(4-Chlorophenyl)furan-2-yl]methyl}amino)-1-phenylethanol](/img/structure/B12483059.png)
